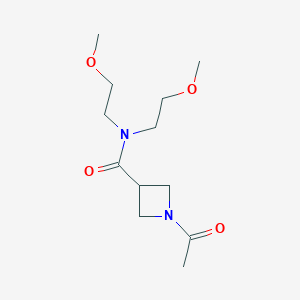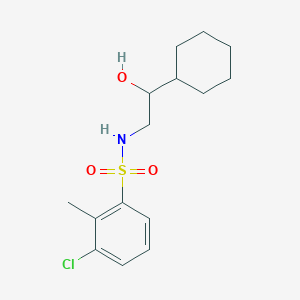
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide, also known as NSC-743380, is a chemical compound that has been studied for its potential therapeutic applications. This molecule has been shown to have promising effects in various scientific research studies, including its use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent.
Applications De Recherche Scientifique
Anticancer Effects
The compound has been studied for its potential in cancer treatment. Dibenzenesulfonamides, including derivatives similar to the chemical , have shown to induce apoptosis and autophagy in tumor cells. They also effectively inhibit carbonic anhydrase isoenzymes, which are associated with tumor growth and development (Gul et al., 2018).
Treatment of Diabetes
Related compounds, such as metahexamide (N(3-amino-4-methylbenzenesulfonyl)-N-cyclohexylurea), have been used in the treatment of diabetes. These compounds exhibit hypoglycemic effects by a mechanism similar to sulfonylureas (Pollen et al., 1960).
Enzyme Inhibition
Sulfonamide compounds, similar to 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide, have been shown to inhibit human carbonic anhydrases, which play a role in various physiological processes. This inhibition is significant in therapeutic contexts, especially in treating conditions like glaucoma, epilepsy, and even certain cancers (Pala et al., 2014).
Air Treatment Applications
Compounds structurally related to 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide have been utilized in air treatment applications, specifically in enhancing mass transfer in chemical scrubbers used for air purification (Biard et al., 2011).
Propriétés
IUPAC Name |
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-11-13(16)8-5-9-15(11)21(19,20)17-10-14(18)12-6-3-2-4-7-12/h5,8-9,12,14,17-18H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEDGOPUBIYOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

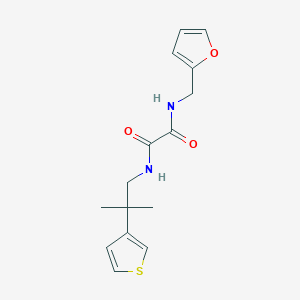
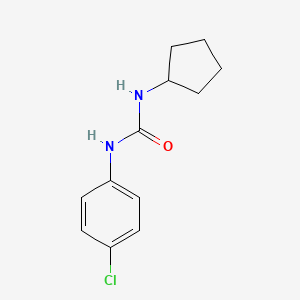
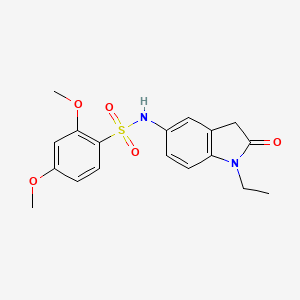
![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)

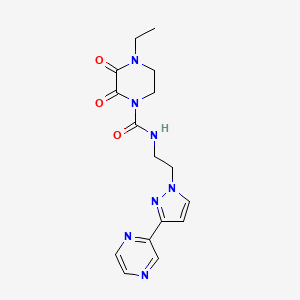

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)
